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Cat. No.: B557736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Asp(OAll)-OH (9-fluorenylmethoxycarbonyl-D-aspartic acid β-allyl ester) is a critical

building block in modern peptide chemistry, particularly in solid-phase peptide synthesis

(SPPS). Its unique structural features, including the D-configuration of the alpha-carbon and

the allyl protection of the side-chain carboxyl group, offer significant advantages for the

synthesis of complex, non-natural, or modified peptides. This guide provides an in-depth

overview of its chemical properties, applications, and detailed experimental protocols relevant

to its use in research and drug development. The incorporation of D-amino acids can enhance

peptide stability and bioavailability, making Fmoc-D-Asp(OAll)-OH a valuable reagent for

developing therapeutic peptides.[1][2]

Core Data Summary
The key physicochemical properties of Fmoc-D-Asp(OAll)-OH are summarized below. This

data is essential for reaction planning, characterization, and quality control in a laboratory

setting.
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Property Value References

CAS Number 177609-12-0 [3][4]

Molecular Formula C₂₂H₂₁NO₆ [3][4]

Molecular Weight 395.4 g/mol [4]

Appearance White to off-white solid [5]

Purity (typical) ≥98% (HPLC) [6]

Melting Point 111-119 °C [6][7]

Optical Rotation
[α]20/D +27±2°, c = 1% in

DMF
[6][7]

Storage Conditions 2°C to 8°C [5][6][7]

Solubility Slightly soluble in water [7]

Key Applications in Peptide Synthesis
Fmoc-D-Asp(OAll)-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis

(SPPS).[1] Its applications are centered around two key strategic advantages: the incorporation

of a D-amino acid and the use of an orthogonal protecting group for the side chain.

1. Orthogonal Protection Strategy: The allyl ester (OAll) protecting the β-carboxyl group is a

cornerstone of its utility. This group is stable to the mild basic conditions (e.g., piperidine in

DMF) used for the removal of the Nα-Fmoc group during peptide chain elongation.[8][9] It is

also stable to the strong acidic conditions (e.g., trifluoroacetic acid) typically used for the final

cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting

groups (like Boc or tBu).[9] This orthogonality allows for the selective deprotection of the

aspartic acid side chain while the peptide is still attached to the solid support.[2][10]

2. Prevention of Aspartimide Formation: Aspartimide formation is a significant side reaction in

Fmoc-SPPS, especially in sequences containing Asp-Gly or Asp-Asn motifs.[8] This unwanted

cyclization occurs under the basic conditions of Fmoc deprotection. The use of the allyl ester as

a side-chain protecting group is known to suppress this side reaction compared to more labile

esters like OtBu.[9]
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3. Synthesis of Modified and Cyclic Peptides: The ability to selectively deprotect the allyl group

on-resin opens up possibilities for site-specific modifications, such as the formation of lactam

bridges for peptide cyclization, which can enhance the peptide's activity and metabolic stability.

[11]

Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving Fmoc-
D-Asp(OAll)-OH in the context of Fmoc-SPPS.

Protocol 1: Standard Coupling of Fmoc-D-Asp(OAll)-OH
in SPPS
This protocol describes the incorporation of Fmoc-D-Asp(OAll)-OH into a growing peptide

chain on a solid support.

1. Resin Preparation:

Swell the appropriate resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide

(DMF) for at least 30 minutes.[9]

2. Nα-Fmoc Deprotection:

Treat the resin with a solution of 20% piperidine in DMF for 5-7 minutes to remove the Fmoc

group from the N-terminus of the resin-bound peptide.[1][9][12]

Repeat the treatment with fresh 20% piperidine in DMF for another 5-7 minutes to ensure

complete deprotection.

Thoroughly wash the resin with DMF (5 times) to remove piperidine and the Fmoc-adduct

byproducts.[9][12]

3. Amino Acid Activation and Coupling:

In a separate vessel, dissolve Fmoc-D-Asp(OAll)-OH (3-5 equivalents relative to resin

loading) and a suitable coupling agent (e.g., HBTU or HATU, 3-5 equivalents) in DMF.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27501347/
https://www.benchchem.com/product/b557736?utm_src=pdf-body
https://www.benchchem.com/product/b557736?utm_src=pdf-body
https://www.benchchem.com/product/b557736?utm_src=pdf-body
https://www.benchchem.com/product/b557736?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Guide_Z_Asp_OMe_OH_versus_Fmoc_Asp_OAll_OH_in_Peptide_Synthesis.pdf
https://www.nbinno.com/article/active-pharmaceutical-ingredients-apis/chemistry-behind-fmoc-d-asp-oh-peptide-synthesis-gh
https://www.benchchem.com/pdf/A_Comparative_Guide_Z_Asp_OMe_OH_versus_Fmoc_Asp_OAll_OH_in_Peptide_Synthesis.pdf
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_Z_Asp_OMe_OH_versus_Fmoc_Asp_OAll_OH_in_Peptide_Synthesis.pdf
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.benchchem.com/product/b557736?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Guide_Z_Asp_OMe_OH_versus_Fmoc_Asp_OAll_OH_in_Peptide_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a base, such as N,N-diisopropylethylamine (DIPEA, 6-10 equivalents), to the amino acid

solution to pre-activate it for a few minutes.[9]

Add the activated amino acid solution to the deprotected resin.

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle

agitation.[9]

4. Washing:

After the coupling reaction, wash the resin thoroughly with DMF (5 times) to remove excess

reagents and byproducts.[9]

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid

in the peptide sequence.

Protocol 2: Selective Deprotection of the Allyl (OAll)
Side-Chain Protecting Group
This protocol outlines the on-resin removal of the allyl ester from the aspartic acid side chain, a

key step for subsequent modifications.

1. Resin Preparation:

Swell the peptide-resin in a suitable solvent, typically dichloromethane (DCM) or a mixture of

chloroform, acetic acid, and N-methylmorpholine (CHCl₃/AcOH/NMM).[9]

2. Deprotection Reaction:

Prepare a solution of a palladium(0) catalyst, most commonly

tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and an allyl scavenger.[9][13]

Phenylsilane (PhSiH₃) is a frequently used scavenger.[11][14]

The reaction is typically carried out by treating the resin with a solution of the palladium

catalyst (0.1-0.2 equivalents) and the scavenger (e.g., 5-10 equivalents of phenylsilane) in

an appropriate solvent like DCM or DMF.[9][15]
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The deprotection is usually performed under an inert atmosphere (e.g., argon or nitrogen)

and can be conducted at room temperature.[11] Reaction times can vary from 30 minutes to

several hours.

Recent advancements have shown that microwave-assisted deprotection at around 38°C

can significantly shorten the reaction time to a few minutes.[11][15]

3. Washing:

Following the deprotection, the resin must be washed extensively to remove all traces of the

palladium catalyst and scavenger. A typical washing sequence would include DCM, DMF,

and solutions of chelating agents like sodium N,N-diethyldithiocarbamate to sequester any

residual palladium.

Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key processes

involving Fmoc-D-Asp(OAll)-OH.
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Caption: Standard Fmoc-SPPS Cycle.
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Caption: On-Resin Allyl Group Deprotection Workflow.
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Caption: Orthogonal Protection Strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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